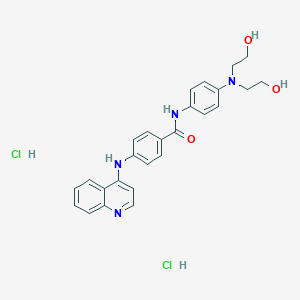
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride, also known as BHQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BHQ is a fluorescent dye that has been used as a probe for the detection of nucleic acids, proteins, and other biomolecules.
作用机制
The mechanism of action of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride involves the binding of the dye to biomolecules such as nucleic acids and proteins. The binding of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride to these biomolecules results in a conformational change that leads to the emission of a bright red fluorescence. This property of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride makes it an excellent tool for the detection and visualization of biomolecules in cells and tissues.
生化和生理效应
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been shown to have minimal biochemical and physiological effects on cells and tissues. The dye is non-toxic and does not interfere with cellular processes. This property makes N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride an ideal probe for the detection of biomolecules in living cells and tissues.
实验室实验的优点和局限性
The advantages of using N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments include its high sensitivity, specificity, and ease of use. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a highly sensitive probe that can detect low concentrations of biomolecules in cells and tissues. The dye is also highly specific, meaning that it binds only to the target biomolecule and does not interfere with other cellular processes. The ease of use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride makes it an ideal tool for both novice and experienced researchers.
The limitations of using N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments include its cost and availability. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a relatively expensive dye, and its availability may be limited in some regions. Additionally, the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride requires specialized equipment and expertise, which may limit its use in some research settings.
未来方向
There are several future directions for the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases such as cancer and infectious diseases. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride could be used as a probe for the detection of specific biomarkers in patient samples, allowing for earlier and more accurate diagnosis of these diseases.
Another potential application of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is in the development of new therapeutics for the treatment of diseases. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride could be used as a tool for the identification of new drug targets and the screening of potential drug candidates. This could lead to the development of new treatments for a variety of diseases.
Conclusion:
In conclusion, N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a highly useful tool for the detection and visualization of biomolecules in cells and tissues. The dye has been widely studied for its potential applications in scientific research, and its use has led to significant advancements in our understanding of cellular processes. While there are limitations to the use of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride in lab experiments, the advantages of the dye make it an essential tool for researchers in a variety of fields. With continued research and development, N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has the potential to lead to new diagnostic tools and therapeutics for the treatment of diseases.
合成方法
The synthesis of N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride involves the reaction of 4-(4-aminophenylamino)benzamide with 4-(2-bromoethyl)quinoline hydrobromide in the presence of sodium carbonate. The resulting product is then treated with bis(2-hydroxyethyl)amine to form N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride. The synthesis method for N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been well-established and is widely used in scientific research.
科学研究应用
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride has been used in a variety of scientific research applications, including the detection of nucleic acids, proteins, and other biomolecules. N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride is a fluorescent dye that emits a bright red fluorescence when excited with blue light. This property makes N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride an ideal probe for the detection of biomolecules in cells and tissues.
属性
CAS 编号 |
133041-51-7 |
|---|---|
产品名称 |
N-(4-(Bis(2-hydroxyethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide dihydrochloride |
分子式 |
C26H28Cl2N4O3 |
分子量 |
515.4 g/mol |
IUPAC 名称 |
N-[4-[bis(2-hydroxyethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;dihydrochloride |
InChI |
InChI=1S/C26H26N4O3.2ClH/c31-17-15-30(16-18-32)22-11-9-21(10-12-22)29-26(33)19-5-7-20(8-6-19)28-25-13-14-27-24-4-2-1-3-23(24)25;;/h1-14,31-32H,15-18H2,(H,27,28)(H,29,33);2*1H |
InChI 键 |
LMQJOXDWOIKNQM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCO)CCO.Cl.Cl |
其他 CAS 编号 |
133041-51-7 |
同义词 |
N-[4-(bis(2-hydroxyethyl)amino)phenyl]-4-(quinolin-4-ylamino)benzamide dihydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



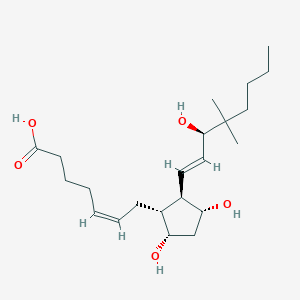
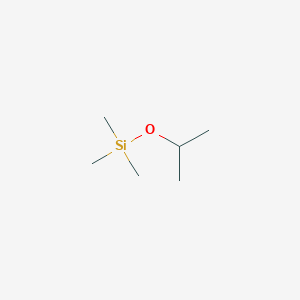

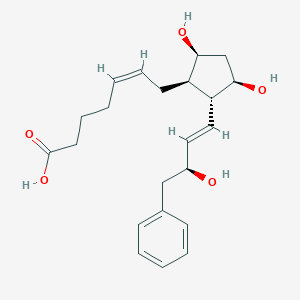
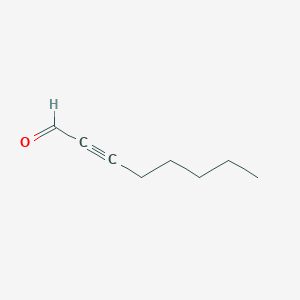
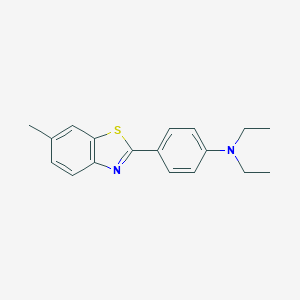
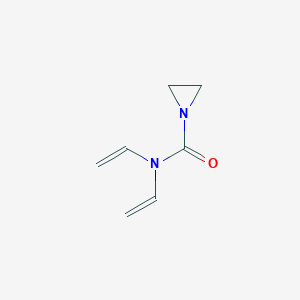
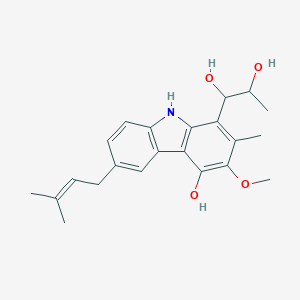

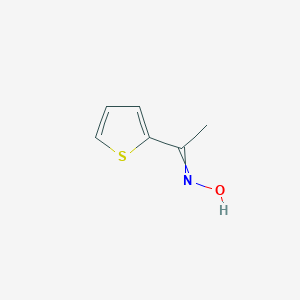

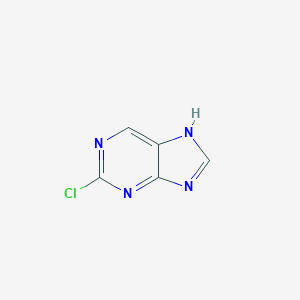
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
